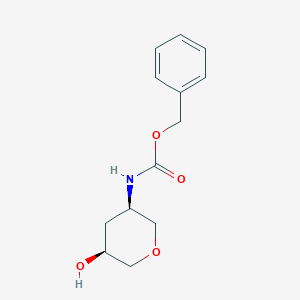
Rel-benzyl ((3R,5S)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrahydropyran ring, a hydroxy group, and a benzyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation or hydrolysis reactions.
Formation of the Carbamic Acid: The carbamic acid moiety can be synthesized by reacting an amine with phosgene or a suitable carbamoyl chloride.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester moiety can be reduced to form an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
- cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
- trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester
Uniqueness
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is unique due to its specific stereochemistry (cis configuration) and the presence of a benzyl ester moiety, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
benzyl N-[(3R,5S)-5-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 |
Clave InChI |
TWEONXIENGFSEX-NEPJUHHUSA-N |
SMILES isomérico |
C1[C@H](COC[C@H]1O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(COCC1O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


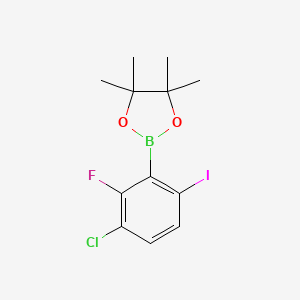
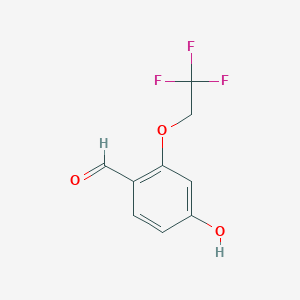
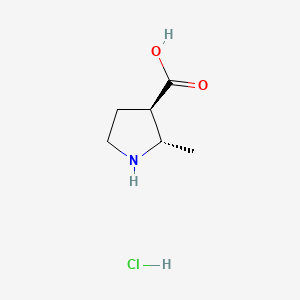
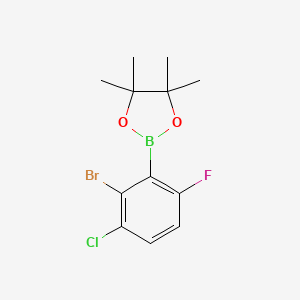
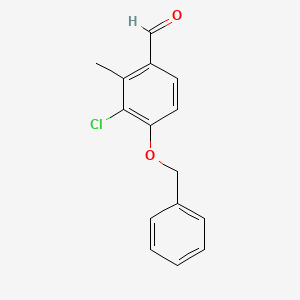
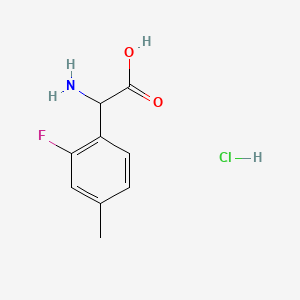

![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
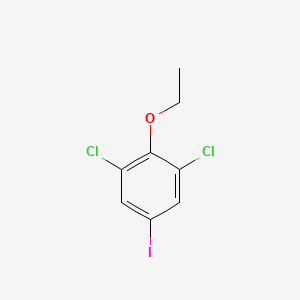
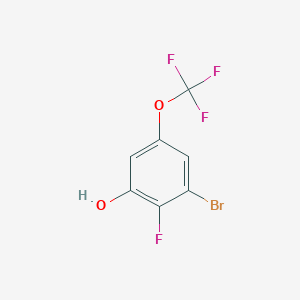
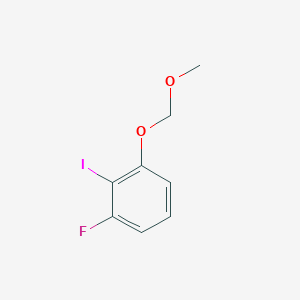
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
